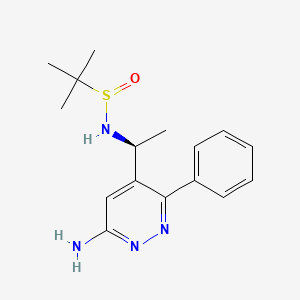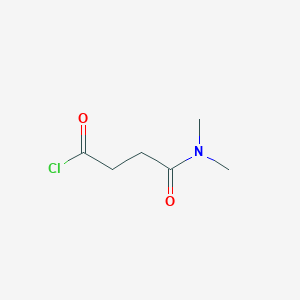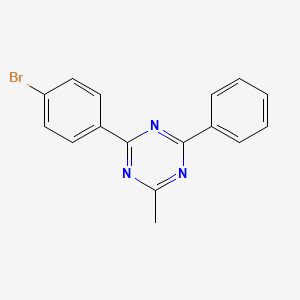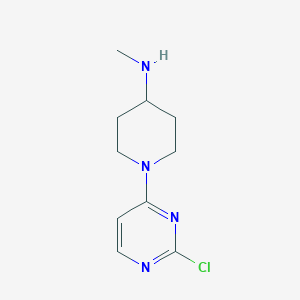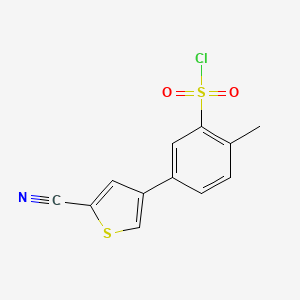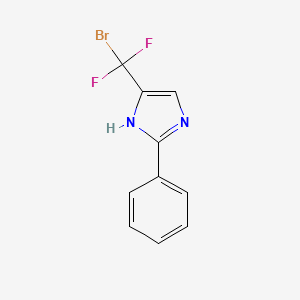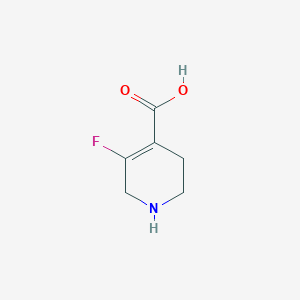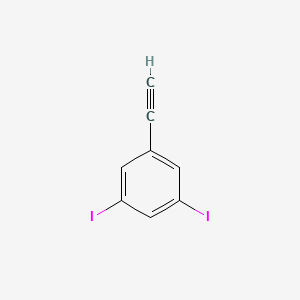
1-Ethynyl-3,5-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3,5-diiodobenzene is an organic compound with the molecular formula C8H4I2 It consists of a benzene ring substituted with two iodine atoms at the 3 and 5 positions, and an ethynyl group at the 1 position
Méthodes De Préparation
The synthesis of 1-Ethynyl-3,5-diiodobenzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes the following steps:
Starting Materials: 3,5-diiodobenzene and ethynyltrimethylsilane.
Catalysts and Reagents: Palladium(0) catalyst, copper(I) iodide as a co-catalyst, and a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
Workup: After the reaction is complete, the product is purified by column chromatography or recrystallization.
Analyse Des Réactions Chimiques
1-Ethynyl-3,5-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethynyl-3,5-diiodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of conjugated polymers and other materials with electronic properties, which are useful in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its derivatives are investigated for potential biological activities, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism by which 1-Ethynyl-3,5-diiodobenzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl group and the iodine atoms, which facilitate various coupling reactions. The molecular targets and pathways involved in its biological activities are not well-defined but are likely related to its ability to interact with biological macromolecules through covalent bonding or non-covalent interactions.
Comparaison Avec Des Composés Similaires
1-Ethynyl-3,5-diiodobenzene can be compared with other similar compounds such as:
1-Ethynyl-4-iodobenzene: This compound has only one iodine atom and is less reactive in substitution reactions.
1-Ethynyl-2,4,6-triiodobenzene: This compound has three iodine atoms, making it more reactive but also more challenging to handle due to steric hindrance.
3,5-Diiodobenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C8H4I2 |
|---|---|
Poids moléculaire |
353.93 g/mol |
Nom IUPAC |
1-ethynyl-3,5-diiodobenzene |
InChI |
InChI=1S/C8H4I2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H |
Clé InChI |
NDBOKMVUNKKNHS-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


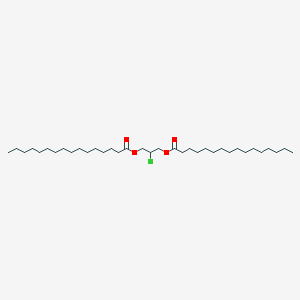
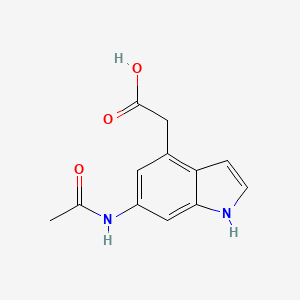


![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
